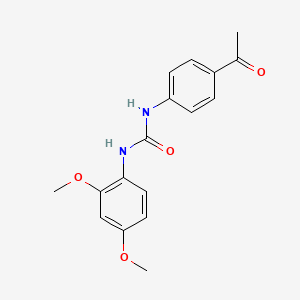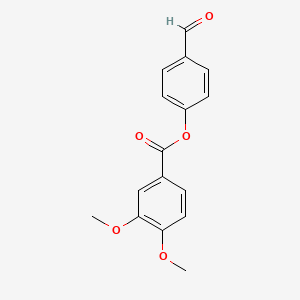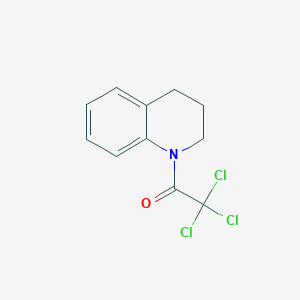![molecular formula C14H11N3OS B5802928 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine varies depending on its application. In the case of anticancer activity, this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. In the case of antimicrobial activity, it disrupts the bacterial cell membrane, leading to cell death. In the case of anti-inflammatory activity, it inhibits the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine vary depending on its application. In the case of anticancer activity, this compound inhibits the growth and proliferation of cancer cells, leading to tumor regression. In the case of antimicrobial activity, it kills or inhibits the growth of bacteria and fungi, preventing infections. In the case of anti-inflammatory activity, it reduces inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its high potency, selectivity, and versatility. This compound can be easily synthesized and modified to improve its activity and selectivity. However, the limitations include its potential toxicity, instability, and low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine. First, further studies are needed to elucidate its mechanism of action and optimize its activity and selectivity. Second, more research is needed to explore its potential applications in other fields such as material science and environmental science. Third, the development of new synthetic methods and analogs of this compound could lead to the discovery of more potent and selective compounds with diverse biological activities. Finally, the evaluation of the toxicity and pharmacokinetics of this compound in vivo could pave the way for its clinical development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-chloro-5-(phenylthiomethyl)pyridine with sodium azide in the presence of copper(I) iodide and triphenylphosphine. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. This method is efficient, easy to perform, and provides a high yield of the desired product.
Aplicaciones Científicas De Investigación
3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In agriculture, it has been investigated as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and catalysis.
Propiedades
IUPAC Name |
5-(phenylsulfanylmethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-6-12(7-3-1)19-10-13-16-14(17-18-13)11-5-4-8-15-9-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJOWBNMUGGMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(Phenylsulfanyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)

![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)

![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)

